Amlodipine is a widely used calcium channel blocker that has been extensively studied for its effects on cardiovascular health. It is a dihydropyridine derivative that is characterized by a slow onset and long duration of action, which makes it particularly useful in the treatment of hypertension and angina pectoris. Amlodipine's therapeutic benefits extend beyond its vasodilatory effects, as it has been shown to exhibit cardioprotective properties, anti-inflammatory actions, and antiproliferative effects on vascular smooth muscle cells1358.
Amlodipine has been shown to reduce myocardial ischemic injury in animal models by decreasing myocardial oxygen demand and improving the maintenance of tissue concentrations of key electrolytes during ischemic events1. It also reduces infarct size in canine models of myocardial ischemia, suggesting its potential use in the management of ischemic heart disease1.
The antiproliferative effects of amlodipine on vascular smooth muscle cells contribute to its ability to prevent the progression of atherosclerosis and reduce clinical ischemic events3. It also inhibits the activity evoked in isolated human coronary arteries by various vasoconstrictors, further supporting its role in managing coronary artery disease4.
Amlodipine's novel anti-inflammatory actions have been demonstrated in a rat model of arteriosclerosis, where it attenuated coronary vascular inflammation and prevented arteriosclerosis by inhibiting inflammatory disorders5. These effects are thought to be mediated through the inhibition of the monocyte chemoattractant protein-1 to CCR2 pathway5.
In human epidermoid carcinoma cells, amlodipine has been found to suppress the phosphorylation of the epidermal growth factor receptor, which is involved in cell proliferation and survival, indicating its potential application in cancer therapy6.
Amlodipine has therapeutic effects in sepsis-induced cardiac dysfunction by inhibiting the production of tumor necrosis factor-alpha and attenuating cardiac dysfunction. Its action involves the PI3K/Akt pathway, which is crucial for cell survival and inflammation7.
Amlodipine exhibits potent antioxidant activity, which has been shown to inhibit doxorubicin-induced apoptosis in neonatal rat cardiac myocytes. This suggests its potential use in protecting against cardiotoxicity associated with chemotherapy9.
Amlodipine aspartate is a derivative of amlodipine, a widely used calcium channel blocker primarily prescribed for hypertension and angina. Amlodipine aspartate is formed by the reaction of amlodipine with aspartic acid, enhancing the pharmacological profile of the original compound. This compound is classified under the category of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), specifically targeting cardiovascular diseases.
Amlodipine aspartate is synthesized from amlodipine, which is chemically known as (R,S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine. The classification of this compound falls under the category of antihypertensive agents, specifically calcium channel blockers. It has shown potential benefits in improving solubility and bioavailability compared to its parent compound.
The synthesis of amlodipine aspartate typically involves a Michael addition reaction between amlodipine or its salts and maleic acid or aspartic acid under controlled conditions. This process can be optimized by adjusting parameters such as pH, temperature, and reaction time to enhance yield and purity.
The molecular formula for amlodipine aspartate is . The structure features a dihydropyridine ring typical of calcium channel blockers, with substituents that enhance its solubility and pharmacokinetic properties.
Amlodipine aspartate participates in various chemical reactions that are critical for its analysis and application:
Amlodipine aspartate functions by inhibiting calcium influx into vascular smooth muscle cells and cardiac muscle cells through blockade of L-type calcium channels. This action leads to:
The pharmacodynamic profile indicates that amlodipine aspartate may offer improved therapeutic effects compared to traditional formulations due to enhanced solubility .
Amlodipine aspartate has several applications in scientific research and clinical settings:
Amlodipine aspartate is a molecular hybrid combining the dihydropyridine calcium channel blocker amlodipine with the amino acid L-aspartic acid. Its chemical formula is C24H29ClN2O9 (molecular weight: 524.95 g/mol), corresponding to a 1:1 salt complex where aspartic acid forms an ionic bond with the secondary amine group of amlodipine via its α-carboxylate moiety [3] [10]. This salt formation modifies the parent compound’s physicochemical behavior while preserving amlodipine’s core pharmacophore: a 1,4-dihydropyridine ring substituted at positions 2 (chlorophenyl), 3 (ethoxycarbonyl), and 5 (methoxycarbonyl), with an aminoethoxymethyl side chain at position 4 [3]. The structural design leverages aspartate’s zwitterionic nature to enhance crystallinity and dissolution properties. Unlike amlodipine free base, which exhibits poor aqueous solubility, the aspartate salt forms stable crystals with improved hydration potential due to aspartate’s ability to participate in hydrogen-bonding networks [5] [10].
Table 1: Structural Features of Amlodipine Aspartate
Component | Structural Role | Interaction Type |
---|---|---|
Amlodipine moiety | Pharmacophoric core (calcium channel inhibition) | Dihydropyridine ring system |
Aspartic acid | Counterion and bioavailability enhancer | Ionic bond (amine-carboxylate) |
Chlorophenyl group | Lipophilic anchor for receptor binding | Van der Waals interactions |
Aminoethoxymethyl | Protonation site for salt formation | Ionic/H-bonding with aspartate |
Amlodipine aspartate exists as a racemate due to the chiral center at C4 of the dihydropyridine ring. The S(-)-enantiomer is pharmacologically active, providing vasodilation via L-type calcium channel blockade, while the R(+)-enantiomer contributes negligibly to therapeutic effects [6]. Pharmacokinetic studies in elderly hypertensive patients reveal stereoselective metabolism: the R(+)/S(-) plasma concentration ratio increases with age, suggesting altered hepatic handling of enantiomers (e.g., CYP3A4 affinity differences) [6]. Resolution techniques include chiral HPLC using sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene glycol-20,000 additives, achieving baseline separation (Rs > 1.8) within 16 minutes [10]. Enantiopure S(-)-amlodipine aspartate synthesis remains industrially challenging; thus, clinical formulations predominantly use the racemate. Stability studies indicate no racemization under standard storage (25°C/60% RH), though enantiomeric purity must be monitored in accelerated degradation conditions (40°C/75% RH) due to potential epimerization at high humidity [5] [6].
Table 3: Enantioselective Pharmacokinetic Parameters
Parameter | S(-)-Enantiomer | R(+)-Enantiomer | Clinical Implication |
---|---|---|---|
Vasodilatory activity | EC50 = 5 nM | Inactive | S-enantiomer drives efficacy |
Plasma half-life | 35–50 hours | 35–50 hours | Once-daily dosing feasible for both |
AUC0–24 (elderly) | 98.2 ng·h/mL | 112.6 ng·h/mL | Age-dependent stereoselectivity [6] |
Protein binding | ~95% | ~95% | Similar distribution kinetics |
Amlodipine aspartate is an off-white to light yellow crystalline solid with moderate aqueous solubility (50 mg/mL in DMSO; 15–20 mg/mL in water at 25°C), significantly higher than amlodipine besylate (3–4 mg/mL) [7] [10]. Its hygroscopicity is low (0.2% weight gain at 75% RH), reducing processing challenges during tablet formulation. Thermal analysis (DSC) shows a sharp endotherm at 145–148°C, corresponding to melting without decomposition [5]. Stability studies indicate optimal storage at 15–30°C in sealed containers, with degradation accelerated by:
Formulation strategies include microcrystalline cellulose-based matrices to absorb moisture and magnesium stearate-free blends to avoid metal-catalyzed degradation. The pH-stability profile shows maximal integrity at pH 3.5–4.5, with significant hydrolysis above pH 7.0 due to aspartate decarboxylation [5].
Table 4: Physicochemical and Stability Properties
Property | Value/Range | Analytical Method |
---|---|---|
Solubility (water, 25°C) | 15–20 mg/mL | USP dissolution apparatus |
LogP (octanol/water) | 1.332 (predicted) | Reversed-phase HPLC |
pKa (amine) | 8.6 (amlodipine moiety) | Potentiometric titration |
Degradation products | Aspartic acid impurity (≤0.15%) | HPLC-UV/PDA |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7